molecular formula C25H26ClN3O2 B251428 5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide

5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide

Cat. No.: B251428
M. Wt: 435.9 g/mol
InChI Key: RPOPYWYKJJZWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthamide core, a piperazine ring, and a chloro substituent. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-1-naphthylamine with 4-(4-isobutyryl-1-piperazinyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the chloro group with various nucleophiles.

Scientific Research Applications

5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-1-naphthamide
  • N-[5-Chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide

Uniqueness

5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide stands out due to its specific structural features, such as the combination of a naphthamide core with a piperazine ring and a chloro substituent. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H26ClN3O2

Molecular Weight

435.9 g/mol

IUPAC Name

5-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H26ClN3O2/c1-17(2)25(31)29-15-13-28(14-16-29)19-11-9-18(10-12-19)27-24(30)22-7-3-6-21-20(22)5-4-8-23(21)26/h3-12,17H,13-16H2,1-2H3,(H,27,30)

InChI Key

RPOPYWYKJJZWIH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Cl

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Cl

Origin of Product

United States

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